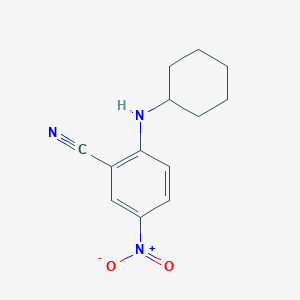
2-(环己基氨基)-5-硝基苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexylamino)-5-nitrobenzonitrile is an organic compound that features a cyclohexylamino group and a nitro group attached to a benzonitrile core
科学研究应用
2-(Cyclohexylamino)-5-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of the cyclohexylamino group. One common method is as follows:
Nitration of Benzonitrile: Benzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrobenzonitrile.
Amination: The 5-nitrobenzonitrile is then reacted with cyclohexylamine under suitable conditions to introduce the cyclohexylamino group, forming 2-(Cyclohexylamino)-5-nitrobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for nitration and amination steps, as well as advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Cyclohexylamino)-5-nitrobenzonitrile can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-(Cyclohexylamino)-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
作用机制
The mechanism of action of 2-(Cyclohexylamino)-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the cyclohexylamino group can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-(Cyclohexylamino)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
2-(Cyclohexylamino)-3-nitrobenzonitrile: Similar but with the nitro group in a different position on the benzene ring.
Uniqueness
2-(Cyclohexylamino)-5-nitrobenzonitrile is unique due to the specific positioning of the nitro and cyclohexylamino groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
生物活性
2-(Cyclohexylamino)-5-nitrobenzonitrile is a synthetic organic compound with potential biological activities. Its chemical structure includes a nitro group, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
- Chemical Formula : C13H14N4O2
- Molecular Weight : 258.28 g/mol
- CAS Number : 940764-92-1
The compound features a cyclohexylamine moiety and a nitrobenzonitrile structure, which may contribute to its biological activities.
The biological activity of 2-(Cyclohexylamino)-5-nitrobenzonitrile is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems and other physiological processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that 2-(Cyclohexylamino)-5-nitrobenzonitrile exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls.
-
Antimicrobial Properties :
- Research indicated that this compound displayed antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, resulting in cell lysis.
-
Neuroprotective Effects :
- In neuropharmacological studies, 2-(Cyclohexylamino)-5-nitrobenzonitrile showed promise in protecting neuronal cells from oxidative stress-induced damage. This effect was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.
Data Table of Biological Activities
| Activity Type | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Human cancer cell lines | Induced apoptosis via caspase activation | |
| Antimicrobial | Bacterial strains | Disrupted cell membranes causing lysis | |
| Neuroprotective | Neuronal cell cultures | Reduced oxidative stress and ROS levels |
属性
IUPAC Name |
2-(cyclohexylamino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOJQWARANKMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














